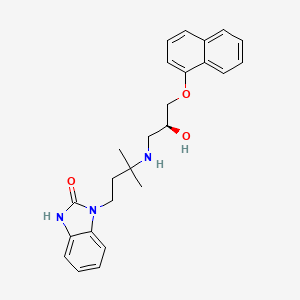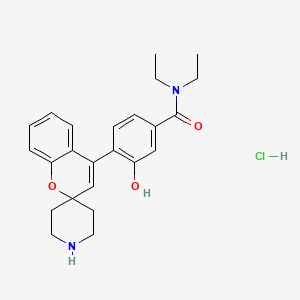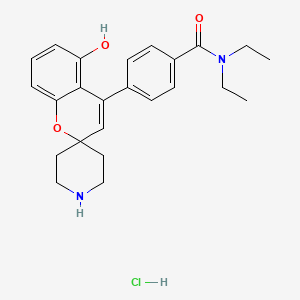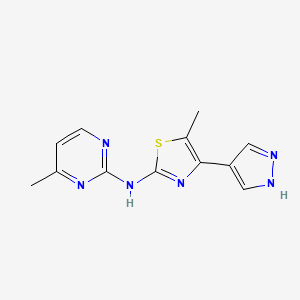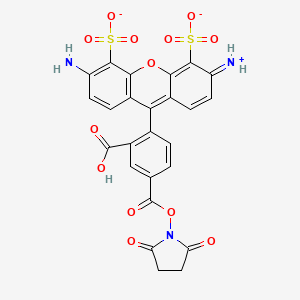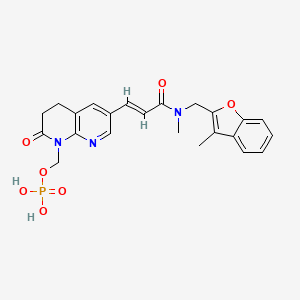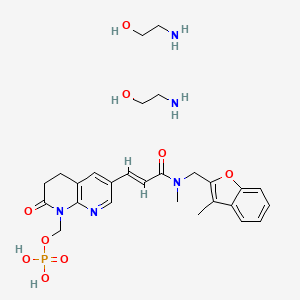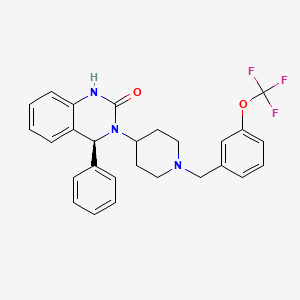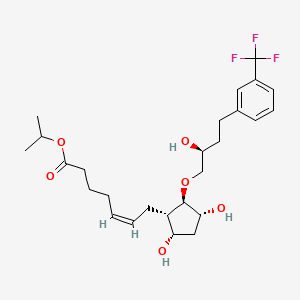
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AL-16049 is an FP-Class prostaglandin analog which may be useful in the treatment of glaucoma and ocular hypertension.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Das et al. (1988) explored the synthesis of structurally related compounds to 5-heptenoic acid, highlighting their application as selective thromboxane antagonists. These compounds demonstrated potential in inhibiting bronchoconstriction induced by arachidonic acid in guinea pigs, suggesting relevance in pulmonary research and applications (Das, Vu, Harris, & Ogletree, 1988).
Radioiododestannylation in Synthesis
In 1991, Mais et al. conducted research on the convenient synthesis of a high-affinity thromboxane A2/prostaglandin H2 receptor antagonist. This study utilized radioiodination techniques, potentially contributing to the development of advanced imaging and diagnostic tools (Mais, Halushka, Naka, Morinelli, Oatis, & Hamanaka, 1991).
Application in Antitumor Agent Synthesis
Chakraborty and Das (2000) discussed the stereoselective synthesis of an isomer of 5-heptenoic acid, relevant to the synthesis of cryptophycins - a class of potent antitumor agents. This research contributes to understanding the structure-activity relationship in antitumor drug development (Chakraborty & Das, 2000).
Cholesterol Biosynthesis Inhibition
Studies by Chan et al. (1993) and Hoffman et al. (1985) investigated compounds structurally related to 5-heptenoic acid as potent inhibitors of HMG-CoA reductase. These findings are significant in cholesterol management and the development of cardiovascular disease treatments (Chan, Bailey, Hartley, Hayman, Hutson, Inglis, Jones, Keeling, Kirk, & Lamont, 1993); (Hoffman, Alberts, Cragoe, Deana, Evans, Gilfillan, Gould, Huff, Novello, & Prugh, 1985).
Potential in Thromboxane A2 Receptor Antagonism
Research by Brewster, Caulkett, and Jessup (1987) focused on a specific derivative, highlighting its role as a specific, competitive thromboxane A2 receptor antagonist. This is crucial for understanding platelet, vascular, and pulmonary receptor functions (Brewster, Caulkett, & Jessup, 1987).
Applications in Docking Studies
Jaggavarapu, Muvvala, Reddy.G, and Cheedarala (2020) demonstrated the use of a derivative in docking studies, particularly in examining its anti-glaucoma properties. This signifies the compound's potential in ophthalmic pharmaceutical research (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).
Eigenschaften
CAS-Nummer |
228729-65-5 |
|---|---|
Molekularformel |
C26H37F3O6 |
Molekulargewicht |
502.57 |
IUPAC-Name |
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)- |
InChI |
1S/C26H37F3O6/c1-17(2)35-24(33)11-6-4-3-5-10-21-22(31)15-23(32)25(21)34-16-20(30)13-12-18-8-7-9-19(14-18)26(27,28)29/h3,5,7-9,14,17,20-23,25,30-32H,4,6,10-13,15-16H2,1-2H3/b5-3-/t20-,21-,22-,23+,25+/m0/s1 |
InChI-Schlüssel |
FACHBSUUXPJAEC-ICJQVQNVSA-N |
SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1OC[C@H](CCc2cccc(c2)C(F)(F)F)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AL-16049, AL16049, AL 16049 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



